An In-depth Technical Guide to 3'-O-Me-U-2'-phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-depth Technical Guide to 3'-O-Me-U-2'-phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
This guide provides a comprehensive technical overview of 3'-O-Me-U-2'-phosphoramidite, a specialized monomer for the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, its critical role in solid-phase synthesis, detailed experimental protocols, and key applications that leverage its unique properties.
Core Molecular Profile: Structure and Physicochemical Properties
3'-O-Me-U-2'-phosphoramidite is a nucleoside phosphoramidite building block used in the chemical synthesis of nucleic acids.[1] It is an analog of uridine, distinguished by a methyl group (-CH₃) protecting the 3'-hydroxyl position of the ribose sugar and a reactive phosphoramidite moiety at the 2'-position. This isomeric placement, with the phosphoramidite at the 2'-position, is less common than the typical 2'-modified RNA phosphoramidites used for 3' to 5' synthesis but is crucial for specific applications, including 5' to 3' synthesis or the introduction of unique structural features.
The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle to allow for chain elongation. The phosphoramidite group itself is protected by a diisopropylamino group and includes a β-cyanoethyl moiety, which protects the phosphite triester intermediate formed during coupling.
Visualizing the Chemical Architecture
The structure below illustrates the key functional groups that govern the reactivity and application of this molecule in automated oligonucleotide synthesis.
Caption: Key functional groups of 3'-O-Me-U-2'-phosphoramidite.
Key Physicochemical Data
The properties of 3'-O-Me-U-2'-phosphoramidite are summarized in the table below. Proper storage and handling are critical to prevent degradation and ensure high coupling efficiencies.[2]
| Property | Value | Reference |
| Chemical Formula | C₄₀H₄₉N₄O₉P | [2] |
| Molecular Weight | 760.8 g/mol | [2] |
| CAS Number | 179479-05-1 | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% (HPLC) | |
| Storage Condition | -20°C under an inert atmosphere (Argon or Nitrogen) | [2] |
| Solubility | Soluble in anhydrous acetonitrile | |
| Shipping | Ambient temperature, but should be stored appropriately upon receipt. | [2] |
Role and Mechanism in Solid-Phase Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, enabling the controlled, stepwise addition of nucleotide building blocks to a growing chain anchored to a solid support.[] This process occurs in a repeating four-step cycle.
The Synthesis Cycle: A Step-by-Step Elucidation
The incorporation of 3'-O-Me-U-2'-phosphoramidite follows the standard phosphoramidite chemistry cycle, which is almost universally performed in the 3' to 5' direction.[5]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
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Detritylation : The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a solution of trichloroacetic or dichloroacetic acid in dichloromethane. This step exposes the free 5'-hydroxyl group, making it available for the next reaction.[5]
-
Coupling : The activated 3'-O-Me-U-2'-phosphoramidite is delivered to the solid support along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole.[5][6] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] This reaction forms a new phosphite triester linkage.
-
Capping : To prevent the elongation of sequences that failed to couple in the previous step (which would result in n-1 deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B).[5][7]
-
Oxidation : The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is typically accomplished using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[5] This step stabilizes the internucleotide bond and prepares the chain for the next synthesis cycle.
The presence of the 3'-O-methyl group is a key modification. Unlike the free 2'-hydroxyl in natural RNA, which requires its own protecting group (e.g., TBDMS) during synthesis, the 3'-O-methyl group is stable throughout the synthesis and deprotection process.[8] Its primary function is to confer nuclease resistance to the final oligonucleotide, significantly enhancing its stability in biological environments.[8][9]
Experimental Protocol and Critical Parameters
Successful incorporation of 3'-O-Me-U-2'-phosphoramidite requires meticulous attention to technique, particularly regarding anhydrous conditions.
Step-by-Step Incorporation Protocol
-
Reagent Preparation :
-
Dissolve the 3'-O-Me-U-2'-phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.067 M to 0.15 M).
-
Ensure all other reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and loaded onto a properly maintained automated synthesizer.
-
-
Initiation of Synthesis :
-
Begin with a solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside of your target sequence.
-
Program the synthesizer with the desired sequence, specifying the position for the 3'-O-Me-U incorporation.
-
-
Automated Synthesis Cycle :
-
Detritylation : The synthesizer will deliver the deblocking solution to remove the DMT group from the support-bound nucleoside. The orange color of the resulting trityl cation can be monitored spectrophotometrically to provide a real-time estimate of coupling efficiency from the previous cycle.
-
Coupling : The synthesizer will deliver the dissolved 3'-O-Me-U-2'-phosphoramidite and the activator solution simultaneously to the synthesis column. A coupling time of 2-5 minutes is standard, but may be extended for sterically hindered or modified amidites to ensure high efficiency.
-
Capping : Delivery of Cap A and Cap B solutions to acetylate any unreacted 5'-OH groups.
-
Oxidation : Delivery of the oxidizing solution to stabilize the newly formed internucleotide linkage.
-
-
Chain Elongation : The cycle is repeated until the full-length oligonucleotide is assembled.
-
Final Detritylation : The terminal 5'-DMT group is typically left on (Trityl-On) to aid in purification by reversed-phase HPLC. This is an optional step configured on the synthesizer.
Critical Parameters for High-Fidelity Synthesis
Synthesizing high-quality modified oligonucleotides is a multi-factorial process. The following parameters are crucial for achieving high coupling efficiency and minimizing side reactions.
| Parameter | Causality and Field-Proven Insights | References |
| Solvent Anhydricity | Water is a critical enemy of phosphoramidite chemistry. It competes with the 5'-OH for reaction with the activated phosphoramidite, directly reducing coupling efficiency. Use of anhydrous acetonitrile (<30 ppm H₂O) is mandatory. | [7] |
| Activator Choice | The acidity of the activator must be sufficient to protonate the phosphoramidite but not so strong as to cause premature detritylation. 5-Ethylthio-1H-tetrazole (ETT) offers a good balance of reactivity and stability for most applications. | [6][10] |
| Coupling Time | While standard DNA/RNA amidites couple rapidly (<2 min), modified monomers like 3'-O-Me-U may exhibit slightly different kinetics. Extending the coupling time (e.g., to 5-10 minutes) can compensate for any reduced reactivity and maximize yield. | [9] |
| Phosphoramidite Quality | The purity of the phosphoramidite is paramount. Impurities such as the corresponding H-phosphonate or isomers can lead to failed couplings or the incorporation of incorrect units, complicating purification and compromising the final product. | [11] |
Post-Synthesis: Deprotection and Purification
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional product.
Standard Deprotection Workflow
-
Cleavage and Base/Phosphate Deprotection : The solid support is transferred to a vial and treated with a basic solution.
-
For many applications, concentrated aqueous ammonia or a mixture of ammonia and aqueous methylamine (AMA) is used.[12] The treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl groups from the phosphate backbone via β-elimination. It also removes the protecting groups from the exocyclic amines of standard A, C, and G bases.
-
A typical condition is incubation in AMA at 65°C for 10-15 minutes or in ammonium hydroxide at 55°C for 8-12 hours.[12] The 3'-O-methyl group is stable under these conditions.
-
-
Purification : The crude, deprotected oligonucleotide is typically purified using chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : If the oligonucleotide was synthesized "Trityl-On", the lipophilic DMT group allows for excellent separation of the full-length product from shorter, "Trityl-Off" failure sequences. The collected fraction is then treated with an acid to remove the DMT group, followed by desalting.
-
Ion-Exchange (IEX) HPLC : This method separates oligonucleotides based on charge (i.e., length) and provides high purity.
-
-
Characterization and Quality Control : The purity and identity of the final product should always be confirmed.
-
Mass Spectrometry (LC-MS) : Verifies the molecular weight of the oligonucleotide, confirming that the correct modifications have been incorporated.
-
Analytical HPLC or Capillary Electrophoresis (CE) : Assesses the purity of the final product.
-
Field Applications
The unique properties imparted by the 3'-O-methyl modification make oligonucleotides containing this unit valuable for several advanced applications.
-
Antisense Oligonucleotides : The primary application is in the creation of antisense therapeutics and research tools. The 3'-O-methyl group enhances resistance to degradation by 3'-exonucleases, increasing the in-vivo half-life of the oligonucleotide and improving its efficacy.[8]
-
Probes for Mechanistic Studies : Modified oligonucleotides are used as probes to investigate fundamental biological processes. For example, 2'-O-methylated RNAs (a related modification) have been instrumental in studying pre-mRNA splicing and spliceosome assembly.[8][9]
-
Diagnostic Tools : The enhanced stability makes these oligonucleotides suitable for use in diagnostic assays where nuclease activity may be a concern.
Conclusion
3'-O-Me-U-2'-phosphoramidite is a valuable, albeit specialized, reagent in the toolbox of the modern oligonucleotide chemist. Its true utility lies in the properties it confers upon the final oligonucleotide product, most notably enhanced nuclease resistance. By understanding its chemical nature and adhering to rigorous synthesis and purification protocols, researchers can effectively leverage this monomer to create robust, highly stable nucleic acid molecules for a wide range of therapeutic, diagnostic, and fundamental research applications.
References
-
Oligonucleotide synthesis - Wikipedia. (URL: [Link])
-
A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC. (URL: [Link])
-
Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. (URL: [Link])
-
Guidebook for the Synthesis of Oligonucleotides - Chemie Brunschwig. (URL: [Link])
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC. (URL: [Link])
- US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google P
-
Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleo. (URL: [Link])
-
Oligonucleotide synthesis under mild deprotection conditions. (URL: [Link])
-
An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2 - Technology Networks. (URL: [Link])
-
Deprotection Guide - Glen Research. (URL: [Link])
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (URL: [Link])
-
A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (URL: [Link])
- WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google P
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3 - PMC. (URL: [Link])
-
Solid state oligonucleotide synthesis (phosphoramidite method) - YouTube. (URL: [Link])
-
A-2'-MOE-Phosphoramidite - (10-3200) - Glen Research. (URL: [Link])
- US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google P
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. 3'-O-Me-U-2'-phosphoramidite, 179479-05-1 | BroadPharm [broadpharm.com]
- 3. 3'-O-Me-U-2'-phosphoramidite | 179479-05-1 [chemicalbook.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 3'-O-Me-U-2'-phosphoramidite|Reagent for Oligo Synthesis [benchchem.com]
- 9. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
